molecular formula C9H8NO3- B14764219 N-Acetylanthranilate

N-Acetylanthranilate

Cat. No.: B14764219
M. Wt: 178.16 g/mol
InChI Key: QSACCXVHEVWNMX-UHFFFAOYSA-M
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Description

N-Acetylanthranilic acid, with the molecular formula C9H9NO3, is a significant organic compound in biochemical and microbiological research . It is recognized as an intermediate product in the catabolism of quinaldine by soil bacteria such as Arthrobacter nitroguajacolicus Rü61a, where it is metabolized into anthranilic acid . The enzyme responsible for this hydrolysis, N-acetylanthranilate amidase (Amq), has been identified and belongs to the α/β-hydrolase-fold superfamily, utilizing a catalytic triad of Ser155, Glu235, and His266 for its activity . This makes the compound and its pathway a valuable subject of study in environmental microbiology for understanding bacterial degradation of heterocyclic compounds. Beyond its role in microbial metabolism, this compound exhibits unique photophysical properties. The compound is known to be triboluminescent, emitting deep blue light when its crystals are crushed due to the generation of large electrical potentials . Furthermore, its ester derivatives, such as methyl this compound, have been investigated for their ability to absorb UV-A radiation, making them compounds of interest in photochemical research . These esters are characterized by their fruity, powdery, and strawberry-like odor profiles . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACCXVHEVWNMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a standard procedure, 2 g of anthranilic acid (137 g/mol) is combined with 6 mL of acetic anhydride in a 50 mL Erlenmeyer flask. The mixture is heated to gentle boiling for 15 minutes, facilitating complete acetylation. Post-reaction cooling induces crystallization, which is enhanced by adding 2 mL of water and reheating to near-boiling before slow cooling. The product is isolated via vacuum filtration, washed with chilled methanol, and dried, yielding N-Acetylanthranilic acid (179 g/mol) with typical yields exceeding 70%.

Key parameters influencing yield include:

  • Temperature control : Excessive heat promotes decomposition, while insufficient heating prolongs reaction time.
  • Cooling rate : Slow cooling favors large crystal formation, improving purity.
  • Solvent selection : Water addition hydrolyzes excess acetic anhydride, minimizing side reactions.

Palladium-Catalyzed Carbonylation of 2-Bromoacetanilide

Industrial-scale production often employs transition metal catalysis for higher efficiency. A notable method involves palladium-catalyzed carbonylation of 2-bromoacetanilide under carbon monoxide pressure.

Mechanistic Pathway and Process Design

The reaction occurs in a tri-n-butylamine-water biphasic system at 110–130°C and 3 atm CO pressure. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate oxidative addition of the aryl bromide, followed by CO insertion and reductive elimination to form the acetylated anthranilic acid derivative.

Advantages over classical synthesis :

  • Higher atom economy (81% vs. 68% for acetic anhydride method).
  • Tolerance for electron-deficient aryl halides, enabling structural diversification.

Integrated Processes for Quinazolone Synthesis

Patent literature reveals this compound's role as an intermediate in quinazolone production, a class of bioactive heterocycles. The WO1997028118A1 patent outlines a multi-step protocol combining dehydration, azeotropic distillation, and cyclocondensation.

Dehydration and Oxazone Formation

N-Acetylanthranilic acid undergoes dehydration with acetic anhydride (1.4 eq) in heptane under reflux (3 hours), forming 2-methyl-3,1,4-benzoxazone. The reaction mechanism involves intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.

Ammonolysis and Quinazolone Formation

Subsequent treatment with ammonium acetate in acetic acid at 100–200°C induces ammonolysis, yielding 2,6,7-trimethyl-4(3H)-quinazolone (80% yield). Critical to this step is azeotropic distillation to remove residual acetic anhydride, preventing hydrolysis back to anthranilic acid.

Process Innovations :

  • In situ acylation : Anthranilic acid can be acetylated directly in the reaction mixture, streamlining production.
  • Temperature modulation : Maintaining 70–300°C during distillation ensures complete solvent removal without product degradation.

Comparative Analysis of Synthesis Methods

Method Yield (%) Temperature Range (°C) Key Advantages Limitations
Acetic Anhydride 70–75 25–140 Low-cost reagents, simple setup Moderate yields, solvent waste
Pd Catalysis 80–85 110–130 Scalable, high atom economy High-pressure equipment required
Quinazolone Route 75–80 70–200 Integrated process, pharmaceutical relevance Multi-step, complex purification

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Acetamidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamidobenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property This compound Methyl this compound QND
Molecular Formula C₉H₉NO₃ C₁₀H₁₁NO₃ C₁₀H₉NO₂
Boiling Point (°C) N/A 325–328 Decomposes
Solubility in Water Moderate Low Insoluble
Key Functional Groups -NHCOCH₃, -COO⁻ -NHCOCH₃, -COOCH₃ -OH, =O
Table 2: Regulatory Status
Compound FDA Approval EFSA Approval Industrial Use
This compound No No Bioremediation
Methyl this compound Yes (FEMA 4246) Yes (FL 16.043) Food, Fragrances

Research Findings and Mechanisms

  • Radical-Mediated Cleavage : HOD generates a substrate radical anion via deprotonation, enabling single-electron transfer to O₂ to form a superoxide intermediate. This mechanism avoids the need for external reductants .
  • Amidase Catalysis: The cysteine-deficient variant of this compound amidase retains activity, suggesting a non-nucleophilic general-base mechanism involving the oxyanion hole of the α/β-hydrolase fold .

Q & A

Q. How is N-Acetylanthranilate synthesized in laboratory settings?

this compound can be synthesized via acetylation of anthranilic acid using acetic anhydride under controlled conditions. A typical procedure involves dissolving anthranilic acid in aqueous sodium hydroxide, adding acetic anhydride dropwise at 0–5°C, and adjusting pH to precipitate the product. Purification is achieved through recrystallization (e.g., ethanol/water), with characterization via melting point determination and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Gas chromatography-mass spectrometry (GC-MS) : Compare retention indices and fragmentation patterns against databases like NIST/EPA/NIH .
  • Nuclear magnetic resonance (NMR) : Use 1^1H and 13^13C NMR to confirm acetyl and aromatic proton environments.
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} .

Q. What is the metabolic role of this compound in microbial pathways?

In Arthrobacter nitroguajacolicus Rü61a, this compound is a key intermediate in the degradation of quinaldine. It is hydrolyzed by a specific amidase to 2-aminobenzoate, which enters the anthranilate pathway for further catabolism .

Advanced Research Questions

Q. How do cofactor-independent dioxygenases interact with this compound?

Structural studies of enzymes like HOD (1-H-3-hydroxy-4-oxoquinaldine dioxygenase) reveal that this compound binds within the α/β-hydrolase fold. The catalytic His/Asp dyad activates the substrate for dioxygenation, bypassing traditional cofactors like metals or flavins. Crystallographic data suggest a peroxide intermediate stabilized by the oxyanion hole .

Q. How can researchers resolve contradictions in substrate specificity studies involving this compound?

Discrepancies arise when enzymes such as 2-halobenzoate 1,2-dioxygenase fail to act on this compound despite structural similarities to substrates. To address this:

  • Compare active-site residues (e.g., via mutagenesis in Arthrobacter amidase ).
  • Test substrate analogs under varied pH and temperature conditions .

Q. What methodologies assess the catalytic efficiency of this compound amidase?

  • Kinetic assays : Measure kcatk_{\text{cat}} and KmK_m using UV-Vis spectroscopy to track product formation (e.g., 2-aminobenzoate at 280 nm).
  • Inhibition studies : Use thiol-modifying agents to probe cysteine residues critical for amidase activity .
  • X-ray crystallography : Resolve enzyme-substrate complexes to identify binding motifs .

Q. How to design experiments to study the dioxygenation mechanism of this compound?

  • Crystallography : Solve structures of enzyme-substrate complexes under anaerobic vs. aerobic conditions .
  • Isotope labeling : Use 18^{18}O2_2 to trace oxygen incorporation into reaction products.
  • Computational modeling : Simulate transition states using QM/MM approaches to validate mechanistic hypotheses .

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as a non-substrate for certain enzymes?

Enzyme isoforms or assay conditions (e.g., pH, co-solvents) may alter substrate recognition. For example, Pseudomonas 2-halobenzoate 1,2-dioxygenase lacks activity toward this compound due to steric hindrance from the acetyl group, whereas Arthrobacter amidase accommodates it via a flexible binding pocket .

Q. How to ensure reproducibility in this compound-related enzymatic assays?

  • Standardize substrate purity (≥95% by HPLC).
  • Include positive controls (e.g., known amidase inhibitors like PMSF).
  • Report detailed buffer compositions and reaction timelines, as minor variations can affect activity .

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